Methanide

Catalog No.
S582625
CAS No.
15194-58-8
M.F
CH3-
M. Wt
15.035 g/mol
Availability
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Methanide

CAS Number

15194-58-8

Product Name

Methanide

IUPAC Name

carbanide

Molecular Formula

CH3-

Molecular Weight

15.035 g/mol

InChI

InChI=1S/CH3/h1H3/q-1

InChI Key

LGRLWUINFJPLSH-UHFFFAOYSA-N

SMILES

[CH3-]

Canonical SMILES

[CH3-]

Methanide is a hydrocarbyl anion. It is a conjugate base of a methane. It is a conjugate acid of a methanediide.

Methanide, represented by the chemical formula CH3\text{CH}_3^-, is the anionic form of methane, where one hydrogen atom is removed, resulting in a negatively charged species. This compound is classified as a hydrocarbyl anion and serves as the conjugate base of methane. Methanide is known for its strong basicity and reactivity, particularly in the gas phase or under specific conditions, such as low pressure or in the presence of strong acids .

, primarily due to its high reactivity as a superbase. It can undergo protonation to form methane when exposed to acids. Additionally, methanide can react with alkali metals to form organometallic compounds, such as methyl lithium and Grignard reagents, which are essential in organic synthesis for creating carbon-carbon bonds .

In one notable reaction, methanide can be generated from methane through electrical discharge or by the action of strong acids. For example, in a laboratory setting, methanide can be formed by reacting methane with a proton in the gas phase:

CH4+H+CH5+\text{CH}_4+\text{H}^+\rightarrow \text{CH}_5^+

This reaction illustrates how methanide can serve as an intermediate in various chemical transformations .

While methanide itself does not have significant biological activity, its derivatives and related compounds play essential roles in biological systems. For instance, methylation processes involving methanide are crucial in biochemistry, influencing gene expression and protein function through epigenetic modifications. The transfer of methyl groups from methanide sources is a fundamental biochemical mechanism that impacts cellular processes .

Methanide can be synthesized through several methods:

  • Electrical Discharge: Methanide can be produced by electrical discharge in a controlled environment with low pressure.
  • Reaction with Strong Acids: Treating methane with superacids like fluoroantimonic acid can yield methanide ions.
  • Organometallic Reactions: Methanide is often generated during the formation of organometallic compounds from alkali metal halides and methyl halides .

Methanide and its derivatives find applications primarily in organic chemistry and materials science:

  • Organic Synthesis: As a strong base, methanide is used in various synthetic pathways to generate complex organic molecules.
  • Catalysis: Methanide ions can act as ligands in coordination chemistry, facilitating reactions involving transition metals.
  • Research: Methanide is studied for its unique properties and behavior in gas-phase chemistry and superacid environments .

Studies on methanide interactions focus on its reactivity with various substrates and its role as a ligand in coordination complexes. For example, research has shown that methanide can coordinate with transition metals to form stable complexes, which are valuable for understanding catalytic mechanisms and developing new materials . Interaction studies also explore the behavior of methanide under different environmental conditions, providing insights into its stability and reactivity.

Methanide shares similarities with several other anionic compounds derived from hydrocarbons. Here are some comparable compounds:

CompoundFormulaDescription
Methyl AnionCH3\text{CH}_3^-The simplest hydrocarbyl anion derived from methane.
Methanium IonCH5+\text{CH}_5^+A positively charged ion derived from methane; highly reactive.
CarbidesVariesCompounds like beryllium carbide (Be2C\text{Be}_2\text{C}) that include carbon anions similar to methanides.
AcetylidesC22\text{C}_2^{2-}Anionic species derived from acetylene; reactive with water.

Uniqueness of Methanide

Methanide is unique due to its status as a superbase among hydrocarbyl anions. Its ability to act as a strong nucleophile sets it apart from other similar compounds like acetylides or carbides, which often have more limited reactivity profiles. Additionally, while many hydrocarbyl anions exist under specific conditions (like low pressure), methanide's formation from methane under various acidic conditions highlights its versatility in synthetic applications .

XLogP3

0.6

Wikipedia

Methanide

Dates

Last modified: 02-18-2024

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